FA-Gly-Leu-NH2
Overview
Description
FA-Gly-Leu-NH2, also known as Furylacryloylglycylleucinamide, is a compound with the molecular formula C15H21N3O4 . It is a furylacryloyl dipeptide .
Synthesis Analysis
A novel and efficient strategy has been developed for the synthesis of FA-Gly-Leu-NH2 (FAGLA), a furylacryloyl dipeptide substrate for the thermolysin from Bacillus thermoproteolyticus .Molecular Structure Analysis
The molecular structure of FA-Gly-Leu-NH2 consists of 43 bonds in total. There are 22 non-H bonds, 9 multiple bonds, 8 rotatable bonds, 4 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 primary amide (aliphatic), 2 secondary amides (aliphatic), and 1 Furane .Physical And Chemical Properties Analysis
FA-Gly-Leu-NH2 has a molecular weight of 307.34 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 4 . The compound has a Rotatable Bond Count of 8 . The Topological Polar Surface Area is 114 Ų . The compound has a Heavy Atom Count of 22 .Scientific Research Applications
Ferulic Acid Applications
Biological Activities and Applications : Ferulic acid (FA) is recognized for its wide variety of biological activities including antioxidant, anti-inflammatory, antimicrobial, and anticarcinogenic effects. Its applications extend into the development of pharmaceuticals and as a component in skincare products due to its ability to neutralize free radicals and reduce inflammation (Naresh Kumar & V. Pruthi, 2014).
Enzyme-Catalyzed Modifications : Research on the enzyme-catalyzed oligomerization of ferulic acid (FA) demonstrates the potential for creating cross-linked products with enhanced properties. This process involves the formation of hetero-oligomers linking FA molecules, suggesting applications in materials science and bioengineering (G. Oudgenoeg et al., 2002).
Biosensing and Biomolecular Interactions
Affinity Chromatography for Glycan-Protein Interactions : Frontal affinity chromatography (FAC) is a powerful tool for analyzing weak interactions between proteins and glycans, crucial for understanding biological recognition processes. This methodology facilitates the study of saccharide-binding proteins and contributes significantly to glycobiology (K. Kasai, 2014).
Biosensing of Glycated Proteins : Research on fructosyl amino acid oxidase (FAOD) has led to the development of assays for measuring glycated proteins, such as hemoglobin A1c, a marker for diabetes management. Advances in FAOD engineering promise to improve the convenience, simplicity, and economy of sensors for glycated proteins, enhancing diabetes care (S. Ferri et al., 2009).
Safety And Hazards
The safety data sheet for FA-Gly-Leu-NH2 suggests that in case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water .
properties
IUPAC Name |
(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-4-methylpentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-10(2)8-12(15(16)21)18-14(20)9-17-13(19)6-5-11-4-3-7-22-11/h3-7,10,12H,8-9H2,1-2H3,(H2,16,21)(H,17,19)(H,18,20)/b6-5+/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGRHYPAYAJGAF-FYJFLYSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)CNC(=O)C=CC1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)CNC(=O)/C=C/C1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
FA-Gly-Leu-NH2 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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